molecular formula C8H13N3O6 B082321 H-Gly-Asp-Gly-OH CAS No. 10517-27-8

H-Gly-Asp-Gly-OH

Cat. No. B082321
CAS RN: 10517-27-8
M. Wt: 247.21 g/mol
InChI Key: SUENNJKZJSVCKD-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of peptides like "H-Gly-Asp-Gly-OH" can be achieved through various chemical and enzymatic methods. For example, the tripeptide Bz-Arg-Gly-Asp(NH2)OH was synthesized through a combination of chemical and enzymatic methods, demonstrating the versatility and efficiency of hybrid approaches in peptide synthesis. Initially, specific amino acid sequences are chemically synthesized, and then enzymatic methods are employed for further elongation or modification, providing precise control over the peptide's structure (Hou et al., 2005).

Molecular Structure Analysis

The molecular structure of peptides and their components plays a significant role in their function and interaction with other molecules. For instance, the correlation between hydrogen-bond structures and the C=O stretching frequencies of carboxylic groups in proteins, including those from Asp, has been studied. This relationship is crucial for understanding the reaction mechanisms of enzymes and the role of specific residues like Asp in these processes (Takei et al., 2008).

Chemical Reactions and Properties

Peptides can participate in various chemical reactions, reflecting their chemical properties. For example, the peptide bond formation is a key reaction in peptide synthesis, while the presence of specific side chains can enable further chemical modifications or participate in enzymatic reactions. The study of uremic toxins and structure-activity correlation in peptides like H-Asp(Gly)-OH highlights the importance of understanding these chemical properties for applications in biochemistry and pharmacology (Abiko et al., 1978).

Physical Properties Analysis

The physical properties of peptides, including solubility, stability, and conformation, are influenced by their molecular structure. Techniques such as microwave spectroscopy and X-ray crystallography have been used to determine the structures of peptides and their components, providing insights into their physical properties. For instance, the structure of glycolic acid, a component related to the synthesis of similar peptides, has been determined, showcasing the importance of understanding these properties (Blom & Bauder, 1982).

Chemical Properties Analysis

The chemical properties of peptides, such as reactivity, acid-base behavior, and the ability to form hydrogen bonds, are central to their biological function and interactions. The carboxylic groups of Asp, for example, are key components in enzymatic reactions, and their behavior can be influenced by their hydrogen-bond structures. Understanding these properties is essential for elucidating the mechanisms of protein function and designing peptides with specific activities (Takei et al., 2008).

Scientific Research Applications

  • Inhibition of PHA-Induced Lymphocyte Transformation : The dipeptide H-Asp(Gly)-OH, which is structurally similar to H-Gly-Asp-Gly-OH, has been identified as an inhibitor of PHA-induced lymphocyte transformation. This study also compares the biological activity of seven analogs of H-Asp(Gly)-OH, indicating a potential for immunological research applications (Abiko et al., 1978).

  • Synthesis and Application in Enzymatic Methods : Another study describes the synthesis of the tripeptide Bz-Arg-Gly-Asp(NH2)OH through a combination of chemical and enzymatic methods, showcasing its potential in peptide synthesis and possibly in the development of novel compounds (Hou et al., 2005).

  • Novel Glutathione Analogues Synthesis : H-Glo(-Asp-Gly-OH)-OH, a new glutathione analogue, has been synthesized and characterized. This study also evaluated its ability to inhibit human GST P1-1, indicating its relevance in enzymatic and metabolic studies (Cacciatore et al., 2003).

  • NMR Studies of Amino Acid Residues : Research has been conducted on the 1H-NMR chemical shifts and spin-spin coupling constants of amino acid residues in the linear tetrapeptides H-Gly-Gly-X-L-Ala-OH, which includes studies on Asp residue. Such research is crucial for understanding the structural and conformational properties of peptides (Bundi & Wüthrich, 1979).

  • Enzymatic Synthesis of Peptides : The enzymatic synthesis of the tripeptide Bz-Arg-Gly-Asp(-OMe)-OH has been explored, offering insights into alternative methods of peptide synthesis and their potential applications (So, Shin & Kim, 2000).

  • Conformational Studies of Peptides : The molecular conformation of achatin-I and achatin-II, which include the H-Gly-Asp sequence, was studied. These findings contribute to our understanding of peptide structure and function in biological systems (Ishida et al., 1992).

Safety And Hazards

The safety data sheet for “H-Gly-Asp-Gly-OH” suggests that if inhaled, the victim should be moved into fresh air . If it comes into contact with the skin, it should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

(3S)-3-[(2-aminoacetyl)amino]-4-(carboxymethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O6/c9-2-5(12)11-4(1-6(13)14)8(17)10-3-7(15)16/h4H,1-3,9H2,(H,10,17)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUENNJKZJSVCKD-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311547
Record name Glycyl-L-α-aspartylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Asp-Gly-OH

CAS RN

10517-27-8
Record name Glycyl-L-α-aspartylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10517-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-L-α-aspartylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JE Shields - Biochemistry, 1966 - ACS Publications
Results Synthesis of Peptides./-Buty loxycarbonylgly cine* 1 (BOC)(Anderson and McGregor, 1957) was coupled by the isobutyl mixed carbonic anhydride to ß--nitrobenzyl (OBN) L-…
Number of citations: 13 pubs.acs.org

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